molecular formula C14H12Cl2N2O B2821844 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338748-72-4

1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B2821844
CAS RN: 338748-72-4
M. Wt: 295.16
InChI Key: BMZDBVJWORRVFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . The orientation of the dichlorobenzyl ring with respect to the planar group in the molecule could be an important feature of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the dichlorobenzyl group might undergo reactions with nucleophiles, and the pyridine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

  • Heterocyclic compounds, especially those containing a pyridine ring, similar to the core structure of the compound , are significant in medicinal chemistry. They are known for their binding efficacy with various enzymes and receptors due to their structural features, including nitrogen atoms similar to pyridine types. This allows for a variety of weak interactions within biological systems, leading to diverse bioactivities. The research on 1,3,4-oxadiazole-based derivatives, for example, highlights the therapeutic potential across a range of medical applications such as anticancer, antifungal, antibacterial, and antiviral treatments (Verma et al., 2019).

Environmental Behavior and Degradation

  • Understanding the environmental behavior and degradation mechanisms of complex organic compounds is crucial for assessing their environmental impact and designing strategies for their removal or safe use. For instance, the sorption behaviors of herbicides, including those related to phenoxy acids, offer insights into how structurally similar compounds might interact with soil and aquatic environments. This knowledge is essential for predicting the fate of chemical compounds in the environment and for developing effective decontamination strategies (Werner et al., 2012).

Catalysis and Synthesis

  • The application of hybrid catalysts in synthesizing heterocyclic compounds highlights the importance of these materials in pharmaceutical and medicinal industries. Such research underscores the role of catalysts in facilitating the synthesis of complex organic molecules, potentially including the synthesis of compounds similar to 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. Hybrid catalysts, combining the benefits of different catalytic materials, are crucial for developing efficient, cost-effective, and environmentally friendly synthetic routes (Parmar et al., 2023).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, if it’s a strong acid or base, it could be corrosive. If it’s volatile, it could be a respiratory hazard. Specific safety data would be found in a material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. If it has medicinal properties, it could be studied further for its potential as a drug. If it has unique chemical reactivity, it could be used in the synthesis of other compounds .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-10(7-17)3-5-14(19)18(9)8-11-2-4-12(15)6-13(11)16/h2,4,6H,3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZDBVJWORRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1CC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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